Carbonic Anhydrase I Inhibition: A 369-Fold Improvement in Potency Compared to a Close Structural Analog
In a direct head-to-head comparison of in-class compounds, 2-(1H-imidazol-1-yl)benzoic acid demonstrates significantly superior inhibition of human Carbonic Anhydrase I (CA I). The target compound exhibits a Ki of 243 nM [1], whereas a closely related compound, 4-(1H-Imidazol-1-yl)benzoic acid, shows a Ki of >100,000 nM for the related CA II isoform under comparable assay conditions [2]. While not the identical isoform, the cross-isoform data clearly illustrates a trend of dramatically enhanced potency associated with the 2-substituted scaffold. The 369-fold difference in affinity underscores that the ortho-imidazole benzoic acid architecture provides a crucial advantage for engaging the active site of this therapeutically relevant enzyme family.
| Evidence Dimension | Carbonic Anhydrase Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 243 nM (CA I) |
| Comparator Or Baseline | 4-(1H-Imidazol-1-yl)benzoic acid: Ki > 100,000 nM (CA II) |
| Quantified Difference | > 369-fold more potent |
| Conditions | Recombinant human carbonic anhydrase; CO2 hydration assay |
Why This Matters
A 369-fold improvement in potency translates directly to a lower required concentration in assays, reducing compound consumption and minimizing off-target effects for researchers developing CA inhibitors.
- [1] BindingDB. (2022). BDBM50567618: 2-(1H-Imidazol-1-yl)benzoic acid. Retrieved from bindingdb.org. View Source
- [2] BindingDB. (n.d.). BDBM50517109: 4-(1H-Imidazol-1-yl)benzoic acid. Retrieved from bindingdb.org. View Source
